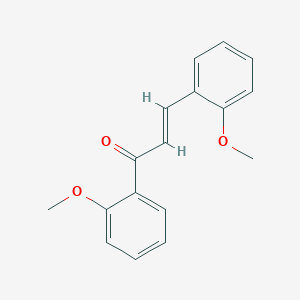

1,3-Bis(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1,3-bis(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIVOHFLDWPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40761784 | |

| Record name | 1,3-Bis(2-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105473-08-3 | |

| Record name | 1,3-Bis(2-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically isolated by filtration and purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of flavonoids, which are important in medicinal chemistry.

Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activities, (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one is investigated for its potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and polymers. It is also explored for its potential use in organic electronics and materials science.

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It also scavenges free radicals, contributing to its antioxidant properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of substituents (ortho vs. para) significantly impacts physical properties. For example:

The para-methoxy analogue has a lower melting point than the para-methyl derivative , likely due to reduced symmetry and weaker intermolecular interactions. Ortho-substituted derivatives like the target compound may exhibit even lower solubility due to steric hindrance.

Electronic and Reactivity Effects

Electron-Donating vs. Electron-Withdrawing Groups:

- Methoxy Groups (Electron-Donating): Enhance resonance stabilization of the α,β-unsaturated system, affecting UV-Vis absorption and redox behavior. For instance, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms intramolecular hydrogen bonds, stabilizing its tautomeric forms .

- Halogen Substituents (Electron-Withdrawing): Bromo or chloro groups (e.g., 1,3-Bis(4-bromophenyl)prop-2-en-1-one ) increase molecular mass and polarizability, enhancing nonlinear optical (NLO) properties. A brominated biphenyl chalcone derivative exhibited notable NLO activity .

Reactivity in Biotransformations:

Biological Activity

Overview

(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one, also known as bis(2-methoxyphenyl)prop-2-en-1-one, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a prop-2-en-1-one backbone. The positioning of the methoxy groups significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation markers in various models.

- Antioxidant Effects : It acts as a free radical scavenger, which contributes to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related damage.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes, leading to cell death.

- Anticancer Potential : Studies have reported that (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown activity against HeLa cells with IC50 values indicating effective inhibition of cell growth .

The mechanism of action for (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one involves multiple pathways:

- Enzyme Inhibition : The compound inhibits enzymes such as COX and LOX, leading to decreased production of pro-inflammatory mediators.

- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), reducing oxidative stress in cells.

- Cell Membrane Disruption : By interacting with microbial membranes, it compromises their integrity, resulting in antimicrobial effects.

Anticancer Activity

A study evaluating the anticancer effects of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one on HeLa cells demonstrated an IC50 value of approximately 10 µM. This suggests that the compound effectively inhibits cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Antiproliferative via ROS modulation |

| RD | 15 | Induction of apoptosis |

| BxPC-3 | 12 | Cell cycle arrest |

Antimicrobial Effects

In another study assessing antimicrobial properties, (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Comparative Analysis

When compared to similar compounds such as (2E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one and (2E)-1,3-Bis(3-methoxyphenyl)prop-2-en-1-one, the ortho positioning of the methoxy groups in (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one enhances its biological activity due to increased electron density and potential for intramolecular hydrogen bonding .

Q & A

Q. Common pitfalls :

- Byproduct formation : Over-condensation or oxidation (e.g., epoxidation of the alkene) under harsh conditions. Monitor via TLC/HPLC .

- Stereochemical drift : Ensure inert atmosphere (N) to prevent radical-mediated isomerization .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

Answer:

Methodological steps :

Validate computational models : Compare DFT-optimized geometries (e.g., B3LYP/6-31G**) with crystallographic data (e.g., bond lengths, dihedral angles) .

Reassign peak assignments : Use 2D NMR (COSY, HSQC) to confirm coupling networks, especially for overlapping aromatic signals .

Account for solvent effects : Simulate NMR shifts with implicit solvation models (e.g., PCM) to match experimental conditions .

Example : Discrepancies in carbonyl C NMR shifts may arise from solvent polarity effects not modeled in gas-phase calculations .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in biological assays?

Answer:

Key methodologies :

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at para positions, methoxy→hydroxy substitution) to probe electronic/steric effects .

- In vitro assays :

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC values correlated to logP (lipophilicity) .

- Antimicrobial screening : Microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Molecular docking : Map interactions with target proteins (e.g., COX-2, tubulin) using AutoDock Vina; validate with mutagenesis studies .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photoisomerization or degradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the α,β-unsaturated ketone.

- Long-term stability : Monitor via HPLC every 6 months; degradation products include hydroxylated derivatives (e.g., epoxides) .

Advanced: How can researchers validate the compound’s potential as a nonlinear optical (NLO) material?

Answer:

Experimental framework :

- Hyperpolarizability measurement : Use hyper-Rayleigh scattering (HRS) or EFISH techniques to quantify β (first hyperpolarizability).

- Crystal engineering : Design cocrystals with donor-acceptor groups (e.g., –NO, –OCH) to enhance NLO response .

- Theoretical modeling : Correlate dipole moment and polarizability (CAM-B3LYP) with experimental second-harmonic generation (SHG) efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.